Spiromesifen-d9: An In-depth Technical Guide for Researchers
Spiromesifen-d9: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiromesifen-d9, a deuterated analog of the insecticide and acaricide Spiromesifen. It is primarily intended for professionals in research and development who require a detailed understanding of this compound for analytical and experimental purposes. This document covers its core properties, primary research applications, and detailed experimental protocols.
Core Concepts: Introduction to Spiromesifen-d9
Spiromesifen-d9 is the deuterium-labeled version of Spiromesifen, a spirocyclic tetronic acid derivative.[1] The parent compound, Spiromesifen, is a potent inhibitor of lipid biosynthesis in insects and mites.[2][3][4] Specifically, it targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the fatty acid synthesis pathway.[5] This mode of action disrupts the normal growth, development, and reproduction of target pests, particularly whiteflies and mites.
The defining characteristic of Spiromesifen-d9 is the substitution of nine hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Spiromesifen in various matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and biological properties are nearly identical to Spiromesifen, but its increased mass allows for clear differentiation in analytical instrumentation.
Physicochemical and Toxicological Data
A summary of the key physicochemical properties of Spiromesifen-d9 and the toxicological data for the parent compound, Spiromesifen, are presented below.
Physicochemical Properties of Spiromesifen-d9
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₁D₉O₄ | |
| Molecular Weight | 379.5 g/mol | |
| CAS Number | 2470126-90-8 | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₉) | |
| Solubility | Slightly soluble in Chloroform and DMSO | |
| IUPAC Name | [2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate |
Toxicological Data of Spiromesifen (Parent Compound)
| Organism | Test | Value | Reference |
| Trialeurodes vaporariorum (Whitefly) nymphs | LC₅₀ | 0.61 mg/L | |
| Tetranychus cinnabarinus (Spider mite) eggs | LC₅₀ | 0.16 mg/kg | |
| Spodoptera littoralis (Egyptian cotton leafworm) larvae (lab strain) | LC₅₀ (72h) | 0.44 ppm | |
| Spodoptera littoralis (Egyptian cotton leafworm) larvae (field strain) | LC₅₀ (72h) | 0.68 ppm | |
| Helicoverpa armigera | Mortality at 600 mg/kg | 50% | |
| Ostrinia nubilalis | Mortality at 600 mg/kg | 60% | |
| Plutella xylostella | Mortality at 600 mg/kg | 70% | |
| Mythimna separata | Mortality at 100 mg/kg | 100% | |
| Daphnia magna | EC₅₀ | >0.092 mg a.s./L | |
| Oncorhynchus mykiss (Rainbow trout) | LC₅₀ | 0.016 mg a.s./L | |
| Lepomis macrochirus (Bluegill sunfish) | LC₅₀ | >0.034 mg a.s./L | |
| Rat | LD₅₀ | >2,000 mg/kg | |
| Human GSTA1-1 | IC₅₀ | 12.1 µM |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Spiromesifen and a typical experimental workflow for its analysis.
Figure 1: Signaling pathway of Spiromesifen's inhibitory action on lipid biosynthesis.
Figure 2: General experimental workflow for the quantification of Spiromesifen.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of Spiromesifen on ACCase.
Principle: The activity of ACCase is quantified by measuring the production of ADP, a product of the enzymatic reaction. A bioluminescence-based assay (e.g., ADP-Glo™) is used to detect ADP levels. Inhibition of ACCase by Spiromesifen leads to a decrease in ADP production and a reduced light signal.
Materials and Reagents:
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ACCase enzyme
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Spiromesifen
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ATP
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Acetyl-CoA
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Sodium Bicarbonate (NaHCO₃)
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HEPES buffer (50 mM, pH 7.5)
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Magnesium Chloride (MgCl₂)
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Dithiothreitol (DTT)
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Bovine Serum Albumin (BSA)
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DMSO
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ADP-Glo™ Kinase Assay Kit (or equivalent)
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Microplate reader with luminescence detection capabilities
Procedure:
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Reagent Preparation:
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Prepare ACCase Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
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Prepare stock solutions of ATP (10 mM), Acetyl-CoA (10 mM), and NaHCO₃ (1 M).
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Prepare a 10 mM stock solution of Spiromesifen in DMSO.
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Create a serial dilution of Spiromesifen in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
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Dilute the ACCase enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
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Assay Execution:
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In a 384-well plate, add 2.5 µL of the diluted Spiromesifen solution or DMSO (for control).
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Add 2.5 µL of a substrate mix containing ATP, Acetyl-CoA, and NaHCO₃ at their final desired concentrations (e.g., 500 µM ATP, 200 µM Acetyl-CoA, 10 mM NaHCO₃).
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Initiate the reaction by adding 5 µL of the diluted ACCase enzyme solution to each well.
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Mix gently and incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for 30-60 minutes.
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-
ADP Detection:
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Following incubation, add 15 µL of ADP-Glo™ Reagent to each well.
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Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete remaining ATP.
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Add 30 µL of Kinase Detection Reagent to each well.
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Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
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Data Analysis:
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Measure the luminescence of each well using a plate reader.
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Calculate the percentage of inhibition for each Spiromesifen concentration relative to the DMSO control.
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Plot the percentage of inhibition against the logarithm of the Spiromesifen concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Quantification of Spiromesifen in Tomato using LC-MS/MS with Spiromesifen-d9 Internal Standard
This protocol describes a method for the quantitative analysis of Spiromesifen residues in a complex matrix like tomato.
Principle: Spiromesifen is extracted from the tomato matrix using an organic solvent. Spiromesifen-d9 is added at the beginning of the procedure as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response. The concentration of Spiromesifen is then determined by LC-MS/MS.
Materials and Reagents:
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Spiromesifen analytical standard
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Spiromesifen-d9
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Acetonitrile (HPLC grade)
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Formic acid
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Water (HPLC grade)
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Magnesium sulfate (B86663) (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) sorbent
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QuEChERS extraction tubes and d-SPE tubes
Procedure:
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Sample Preparation and Extraction:
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Homogenize a representative sample of tomato (e.g., 10 g).
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Add a known amount of Spiromesifen-d9 internal standard solution.
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Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
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Centrifuge at >3000 g for 5 minutes.
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-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
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Take an aliquot of the supernatant (e.g., 1 mL).
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Transfer to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.
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Vortex for 30 seconds and then centrifuge at >3000 g for 5 minutes.
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-
LC-MS/MS Analysis:
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Transfer the cleaned-up extract into an autosampler vial.
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Inject an aliquot into the LC-MS/MS system.
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LC Conditions (example):
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Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient elution program.
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MS/MS Conditions (example):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Monitor specific precursor-to-product ion transitions for both Spiromesifen and Spiromesifen-d9.
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-
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Quantification:
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Prepare a calibration curve using standard solutions of Spiromesifen and a constant concentration of Spiromesifen-d9.
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Calculate the peak area ratio of Spiromesifen to Spiromesifen-d9 for both the standards and the samples.
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Determine the concentration of Spiromesifen in the samples by comparing their peak area ratios to the calibration curve.
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Conclusion
Spiromesifen-d9 is an indispensable tool for researchers studying the insecticide Spiromesifen. Its primary utility as an internal standard ensures accurate and reliable quantification in complex matrices, which is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. The detailed understanding of Spiromesifen's mechanism of action, coupled with robust analytical methods, enables a comprehensive evaluation of its efficacy and environmental fate. The protocols and data presented in this guide are intended to support the scientific community in advancing research in pest management and drug development.
